molecular formula C10H20ClN B14887950 7-Methylspiro[3.5]nonan-1-amine hydrochloride

7-Methylspiro[3.5]nonan-1-amine hydrochloride

Cat. No.: B14887950
M. Wt: 189.72 g/mol
InChI Key: OCITUFNLZQCTGK-UHFFFAOYSA-N
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Description

7-Methylspiro[3.5]nonan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The spirocyclic framework imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylspiro[3.5]nonan-1-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The amine group is then introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Methylspiro[3.5]nonan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methylspiro[3.5]nonan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The unique spirocyclic structure is explored for its potential use in the development of new materials with novel properties.

Mechanism of Action

The mechanism of action of 7-Methylspiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The spirocyclic framework can influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxaspiro[3.5]nonan-1-amine hydrochloride
  • Spiro[3.5]nonan-1-amine hydrochloride

Uniqueness

7-Methylspiro[3.5]nonan-1-amine hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

7-methylspiro[3.5]nonan-3-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-8-2-5-10(6-3-8)7-4-9(10)11;/h8-9H,2-7,11H2,1H3;1H

InChI Key

OCITUFNLZQCTGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC2N.Cl

Origin of Product

United States

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